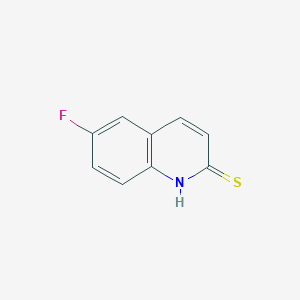

6-Fluoroquinoline-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNS |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

6-fluoro-1H-quinoline-2-thione |

InChI |

InChI=1S/C9H6FNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) |

InChI Key |

ICYQXTDQDCORLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=S)N2)C=C1F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoroquinoline-2-thiol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinoline-2-thiol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. As a derivative of the quinoline scaffold, which is a core component of numerous pharmaceuticals, this compound and its analogs are explored for a range of biological activities. The presence of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity to biological targets. The thiol group at the 2-position provides a reactive handle for further chemical modification and can itself be crucial for biological activity, including acting as a metal chelator. This guide provides a comprehensive overview of the synthesis and known properties of this compound, catering to professionals in the fields of chemical synthesis and drug discovery.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available fluoroaniline derivative. A common and effective strategy involves the preparation of an intermediate, 2-chloro-6-fluoroquinoline, followed by the introduction of the thiol group.

Part 1: Synthesis of 2-Chloro-6-fluoroquinoline (Intermediate)

Experimental Protocol (Adapted):

-

Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and cooled in an ice bath, phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF).

-

Formylation: 4-Fluoroaniline is added portion-wise to the Vilsmeier reagent, and the mixture is stirred at an elevated temperature to facilitate the formylation reaction.

-

Cyclization: The reaction mixture is then heated at a higher temperature to induce cyclization, forming the quinoline ring system.

-

Work-up and Purification: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide). The resulting precipitate, crude 2-chloro-6-fluoroquinoline, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound from 2-Chloro-6-fluoroquinoline

The conversion of the 2-chloro intermediate to the final thiol product is typically achieved by nucleophilic aromatic substitution with a sulfur nucleophile. The use of thiourea is a common and effective method for this transformation.[1]

Experimental Protocol:

-

Reaction Setup: A mixture of 2-chloro-6-fluoroquinoline and thiourea is prepared in a suitable protic solvent, such as absolute ethanol.[2]

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous base (e.g., sodium hydroxide) to hydrolyze the intermediate isothiouronium salt and deprotonate the thiol. The resulting solution is filtered and then acidified with an acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

An alternative workflow for the synthesis of quinoline-2-thiones involves the reaction of quinoline-N-oxides with thiourea.

Synthetic pathway for this compound.

Properties of this compound

Physical and Chemical Properties

While specific, experimentally determined quantitative data for this compound is not widely published, data for related compounds allows for the estimation of its properties.

| Property | Value (Estimated or from related compounds) | Reference/Note |

| CAS Number | 1330753-13-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆FNS | |

| Molecular Weight | 179.21 g/mol | |

| Appearance | Likely a solid at room temperature. | Based on related quinoline thiols. |

| Melting Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. | |

| Tautomerism | Exists in equilibrium with its tautomeric thione form, 6-fluoroquinoline-2(1H)-thione. The thione form is generally the major tautomer. | Based on studies of quinoline-2-thiol. |

| Spectroscopic Data | NMR, HPLC, LC-MS, and UPLC data are reportedly available from chemical suppliers. | --INVALID-LINK-- |

Biological Properties and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiol group at the 2-position of the quinoline ring can modulate these activities and introduce new mechanisms of action.

Anticancer Activity:

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms. These include the inhibition of tyrosine kinases, topoisomerase II, and the disruption of microtubule polymerization. Some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

A potential mechanism of action for quinoline derivatives involves the modulation of cell signaling pathways critical for cancer cell survival and proliferation. For instance, some quinoline compounds have been found to downregulate the expression of proteins like Lumican, which is overexpressed in several cancers and promotes cell migration and invasion.[3] Furthermore, quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[4][5] Another key target for some quinoline-based anticancer agents is the Akt/mTOR signaling pathway, which is a central regulator of cell growth and survival.[6]

Proposed apoptotic pathway for quinoline derivatives.

Other Potential Applications:

-

Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics. While this compound is not a classic fluoroquinolone, its structural similarity suggests potential for antimicrobial activity.

-

Chelating Agents: The thiol group can act as a chelating agent for various metal ions, which could be exploited in the design of sensors or metal-sequestering agents.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery, particularly in the development of new anticancer agents. The synthetic route via the corresponding 2-chloroquinoline is a viable and established method. The biological properties of this compound are likely to be influenced by both the fluoroquinoline core and the reactive thiol group, offering multiple avenues for therapeutic intervention. Further research is warranted to fully elucidate the specific biological mechanisms and therapeutic potential of this compound and its derivatives. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II [mdpi.com]

- 4. sid.ir [sid.ir]

- 5. researchgate.net [researchgate.net]

- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for compounds structurally related to 6-Fluoroquinoline-2-thiol. Due to a lack of publicly available experimental data for this compound itself, this document serves as a valuable resource by presenting a comparative analysis of similar molecules. The guide also outlines standard experimental protocols for the determination of key physicochemical properties, offering a framework for the characterization of this and other novel compounds.

Comparative Physicochemical Data

The following tables summarize the known physicochemical properties of various 6-fluoroquinoline derivatives and related structures. This comparative data can provide initial estimations for the properties of this compound.

Table 1: Molecular Identity and Physical Properties of 6-Fluoroquinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 6-Fluoroquinoline | 396-30-5 | C₉H₆FN | 147.15 | Liquid | N/A | N/A |

| 6-Fluoro-2-methylquinoline | 1128-61-6 | C₁₀H₈FN | 161.18 | Solid | N/A | N/A |

| 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | C₁₀H₆FNO₂ | 191.16 | Solid | N/A | N/A |

| 6-Fluoroquinoline-2-carboxaldehyde | 260430-93-1 | C₁₀H₆FNO | 175.16 | Solid | 113-120[1][2] | N/A |

| 4-Chloro-6-fluoroquinoline | 391-77-5 | C₉H₅ClFN | 181.59 | Solid | 75.0 - 79.0[3] | 259.944 at 760 mmHg[3] |

| 6-fluoro-4-methylquinoline-2-thiol | 18529-13-0 | C₁₀H₈FNS | 193.24 | N/A | N/A | N/A |

Table 2: Solubility and Partition Coefficient of Related Compounds

| Compound Name | pKa (Predicted) | LogP (Experimental/Predicted) | Solubility |

| 4-Chloro-6-fluoroquinoline | 2.90 ± 0.16[3] | N/A | N/A |

| 6-Fluoro-2-methylquinoline | N/A | 2.7 (Predicted)[4] | N/A |

| 6-Fluoroquinoline-2-carboxylic acid | N/A | 2.2 (Predicted)[5] | N/A |

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are crucial for determining the physicochemical properties of a novel compound like this compound. Below are standard methodologies for key parameters.

Melting Point Determination

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point of the compound.

Solubility Determination (Shake-Flask Method)

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed, thermostatted flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid. A known volume of the clear supernatant is carefully removed.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of the Partition Coefficient (LogP)

Methodology (Shake-Flask Method):

-

System Preparation: A two-phase system of n-octanol and water is prepared. The two solvents are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.

-

Procedure: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. It is then left to stand until the layers have completely separated.

-

Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Biological Context and Potential Signaling

While no specific biological activity or signaling pathway for this compound has been documented, the broader class of fluoroquinolones is well-known for its antibacterial properties.[6][7][8][9][10] These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[10]

The general mechanism of action for fluoroquinolones is depicted below. It is important to note that this is a generalized pathway for the fluoroquinolone class and has not been experimentally verified for this compound.

Further research is required to determine if this compound possesses similar antibacterial activity and to elucidate its specific molecular targets and signaling pathways. The experimental protocols and comparative data provided in this guide offer a foundational framework for initiating such investigations.

References

- 1. 6-Fluoroquinoline-2-carboxaldehyde 96 260430-93-1 [sigmaaldrich.com]

- 2. 6-Fluoroquinoline-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 3. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]

- 4. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Fluoroquinoline-2-thiol and Related Compounds

Chemical Identity and Structure

While a dedicated CAS number for 6-Fluoroquinoline-2-thiol is not found, its structure can be inferred from its IUPAC name. It consists of a quinoline core, which is a bicyclic aromatic compound, with a fluorine atom at the 6th position and a thiol (-SH) group at the 2nd position.

Structure of this compound:

Caption: Chemical structure of this compound.

A closely related compound with a registered CAS number is 6-fluoro-4-methylquinoline-2-thiol.

Physicochemical Data

The following table summarizes the available physicochemical properties for the related compound, 6-fluoro-4-methylquinoline-2-thiol .

| Property | Value | Reference |

| CAS Number | 18529-13-0 | [1] |

| Molecular Formula | C₁₀H₈FNS | [1] |

| Molecular Weight | 193.241 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 270.2 ± 50.0 °C at 760 mmHg | [1] |

| Flash Point | 117.2 ± 30.1 °C | [1] |

Proposed Synthesis Protocol

A common method for synthesizing quinoline thiols involves the thiolation of the corresponding hydroxyquinoline. The following is a generalized experimental protocol for the synthesis of a thioquinoline from a hydroxyquinoline precursor, a method suggested by the conversion of similar compounds.[2]

Protocol: Thiolation of 6-Fluoroquinolin-2-one

-

Reactant Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 6-fluoroquinolin-2-one (the tautomer of 6-fluoroquinolin-2-ol).

-

Solvent Addition: Add anhydrous pyridine to the flask to dissolve the starting material. The volume should be sufficient to ensure proper mixing.

-

Reagent Addition: Carefully add 1.2 equivalents of a thiolation agent, such as phosphorus pentasulfide (P₄S₁₀), to the solution in portions. The reaction is often exothermic.

-

Reaction Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

Synthesis Workflow Diagram

The logical workflow for the proposed synthesis of this compound is visualized below.

Caption: Proposed synthesis workflow for this compound.

Biological Context and Potential Applications

Quinolines, particularly fluoroquinolones, are a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities.[3][4] While specific data on this compound is unavailable, its structural motifs suggest potential areas of research interest:

-

Antimicrobial Activity: The fluoroquinolone core is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][5] Many derivatives have been synthesized and tested against various bacterial and fungal strains.[6][7]

-

Anticancer Activity: Certain quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][8]

-

Antiviral and Antiparasitic Research: The quinoline scaffold is also found in drugs with antimalarial, antiviral, and other antiparasitic activities.[3][4]

-

Synthetic Intermediate: Thiol-containing quinolines can serve as versatile intermediates in the synthesis of more complex molecules, leveraging the reactivity of the thiol group for further functionalization.[2] The para-fluoro-thiol reaction (PFTR) is a known method for modifying macromolecules, highlighting the utility of thiol-fluorinated aromatic structures in bioconjugation.[9]

References

- 1. 6-fluoro-4-methylquinoline-2-thiol | CAS#:18529-13-0 | Chemsrc [chemsrc.com]

- 2. ossila.com [ossila.com]

- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]

- 4. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 6-Fluoroquinoline-2-thiol and its Congeners: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Quinoline Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have been extensively explored for their therapeutic potential, leading to the development of drugs for various diseases.[1][2] The introduction of a fluorine atom at the 6-position, a common feature in the fluoroquinolone class of antibiotics, has been shown to significantly enhance potency.[3] The presence of a thiol group at the 2-position introduces a reactive nucleophilic and redox-sensitive moiety, suggesting potential for unique biological interactions and mechanisms of action.

Antimicrobial Activity of Quinolines and Fluoroquinolones

Quinolines, particularly the fluoroquinolone subclass, are renowned for their potent antibacterial properties against a broad range of Gram-positive and Gram-negative bacteria.[4][5]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

The process involves the following steps:

-

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to manage DNA supercoiling and decatenate daughter chromosomes.

-

Fluoroquinolone Intervention: Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it.[3]

-

Inhibition of DNA Re-ligation: This binding event prevents the re-ligation of the cleaved DNA strands.[3]

-

Cell Death: The accumulation of these stalled complexes and subsequent double-strand breaks leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[3]

Caption: Mechanism of action of fluoroquinolones.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains, as reported in the literature.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Quinolone Derivatives | Bacillus cereus | 50 - 3.12 | [7] |

| Quinolone Derivatives | Staphylococcus aureus | 50 - 3.12 | [7] |

| Quinolone Derivatives | Pseudomonas aeruginosa | 50 - 3.12 | [7] |

| Quinolone Derivatives | Escherichia coli | 50 - 3.12 | [7] |

| Quinolone Derivatives | Aspergillus flavus | Potentially Active | [7] |

| Quinolone Derivatives | Aspergillus niger | Potentially Active | [7] |

| Quinolone Derivatives | Fusarium oxysporum | Potentially Active | [7] |

| Quinolone Derivatives | Candida albicans | Potentially Active | [7] |

Anticancer Activity of Quinoline Derivatives

Beyond their antimicrobial effects, numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.[8][9][10]

Mechanisms of Anticancer Action

The anticancer properties of quinoline derivatives are attributed to a diverse range of molecular mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of receptor tyrosine kinases, such as EGFR and VEGFR, which are often overexpressed in cancer cells and play a crucial role in tumor growth and angiogenesis.[11][12]

-

Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinoline derivatives can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[10]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[9][10]

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various signaling pathways.[8]

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoroquinoline-2-thiol Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Quinolines, heterocyclic aromatic compounds, have long been a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a fluorine atom at the 6-position of the quinoline ring, a key feature of fluoroquinolone antibiotics, has been shown to significantly enhance biological activity. This, combined with the diverse reactivity and biological potential of the thiol group at the 2-position, makes 6-fluoroquinoline-2-thiol a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be approached through several synthetic strategies, often involving the construction of the quinoline ring system followed by the introduction or modification of the thiol group. A common precursor for these syntheses is 4-fluoroaniline.

General Synthesis of 6-Fluoroquinoline Core

A prevalent method for constructing the 6-fluoroquinoline core is the Conrad-Limpach reaction, which involves the condensation of 4-fluoroaniline with a β-ketoester, such as ethyl acetoacetate, followed by cyclization at high temperatures.

Introduction of the 2-Thiol Group

Once the 6-fluoro-4-hydroxy-2-methylquinoline is obtained, the 2-thiol group can be introduced through various methods. One common approach involves the conversion of the 2-methyl group to a 2-chloromethyl group, which can then be displaced by a sulfur nucleophile. Alternatively, direct thionation of a 2-quinolone precursor can be achieved using reagents like Lawesson's reagent.

A plausible synthetic route to obtain this compound is outlined below. This protocol is a composite of established methods for quinoline synthesis and thiol introduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

-

In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Heat the mixture at 140-150°C for 2 hours with stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add the cooled mixture to a pre-heated (250°C) high-boiling point solvent such as diphenyl ether or Dowtherm A in a separate reaction vessel equipped with a condenser.

-

Maintain the temperature at 250°C for 30 minutes to facilitate cyclization.

-

Cool the reaction mixture and add petroleum ether to precipitate the product.

-

Filter the solid, wash with petroleum ether, and recrystallize from ethanol to yield 6-fluoro-4-hydroxy-2-methylquinoline.

Step 2: Chlorination of the 2-Methyl Group (Intermediate Step)

-

Suspend 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent) in phosphorus oxychloride (excess, acting as both reagent and solvent).

-

Reflux the mixture for 4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-6-fluoro-2-methylquinoline.

Step 3: Conversion to this compound

-

Dissolve 4-chloro-6-fluoro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol.

-

Add sodium hydrosulfide (NaSH) (2 equivalents).

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the thiol.

-

Filter the solid, wash with water, and dry to obtain this compound.

Biological Activities and Quantitative Data

Derivatives of 6-fluoroquinoline have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of a thiol group at the 2-position can further modulate this activity and introduce new pharmacological properties.

Antimicrobial Activity

Fluoroquinolones are well-established antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV. The 6-fluoro substituent is crucial for their potent activity. While specific data for this compound is limited in publicly available literature, the broader class of fluoroquinolones exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Fluoroquinolone Derivatives | Staphylococcus aureus | 0.25 - 8.00 | [1] |

| Fluoroquinolone Derivatives | Escherichia coli | 0.12 - 4.00 | [1] |

| Fluoroquinolone Hybrids | Mycobacterium tuberculosis | 3.3 - 7.8 µM | [2] |

Anticancer Activity

Recent research has focused on repurposing fluoroquinolones as anticancer agents. Their mechanism of action in cancer cells is believed to involve the inhibition of human topoisomerase II, leading to DNA damage and apoptosis. Various derivatives of 6-fluoroquinoline have shown promising cytotoxic activity against a range of cancer cell lines, with IC50 values in the micromolar range.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin Derivatives | UO-31 (Renal Cancer) | 0.72 - 0.75 | [3] |

| Ciprofloxacin Derivatives | NCI-H226 (Lung Cancer) | 1.02 | [3] |

| Norfloxacin Derivatives | IGROV1 (Ovarian Cancer) | 0.75 | [3] |

| 6-Fluoroquinoline Derivatives | L1210 (Leukemia) | 0.2 - 2.5 | [4] |

| Ciprofloxacin-hydrazone hybrids | MCF-7 (Breast Cancer) | 4.3 - 60.9 | [5] |

| Ciprofloxacin-thiadiazole hybrids | MCF-7 (Breast Cancer) | 3.58 - 3.84 | [6] |

| Ciprofloxacin-thiadiazole hybrids | A549 (Lung Cancer) | 9.97 - 10.24 | [6] |

| Ciprofloxacin-thiadiazole hybrids | SKOV-3 (Ovarian Cancer) | 9.66 | [6] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for fluoroquinolone derivatives, including those based on the 6-fluoroquinoline scaffold, is the inhibition of type II topoisomerases. In bacteria, these are DNA gyrase and topoisomerase IV, while in cancer cells, the target is topoisomerase II.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is crucial for decatenating replicated circular chromosomes, allowing for their segregation into daughter cells. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome. This triggers a cascade of events, including the SOS response, and ultimately leads to bacterial cell death.

Inhibition of Human Topoisomerase II in Cancer Cells

In a similar fashion to their antibacterial mechanism, 6-fluoroquinoline derivatives can target human topoisomerase II in cancer cells. This enzyme is vital for managing DNA tangles and supercoils during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce persistent double-strand breaks in the cancer cell's genome. The accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and initiates the apoptotic cascade, leading to programmed cell death.

Conclusion and Future Directions

This compound derivatives and their analogs represent a versatile and promising scaffold in medicinal chemistry. Their established mechanism of action as topoisomerase inhibitors provides a solid foundation for the rational design of novel antimicrobial and anticancer agents. The quantitative data presented in this guide highlight the potential for developing highly potent compounds.

Future research in this area should focus on several key aspects:

-

Synthesis of Novel Analogs: The exploration of diverse substituents at various positions of the this compound core is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will provide valuable insights into the structural requirements for potent and selective inhibition of target enzymes.

-

Elucidation of Resistance Mechanisms: Understanding the mechanisms by which bacteria or cancer cells might develop resistance to these compounds is essential for designing next-generation inhibitors that can overcome these challenges.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be subjected to rigorous in vivo evaluation to assess their therapeutic efficacy and safety profiles.

By leveraging the information provided in this technical guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the this compound scaffold, ultimately addressing unmet medical needs in infectious diseases and oncology.

References

- 1. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Fluoroquinoline-2-thiol: Information Not Available

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound 6-Fluoroquinoline-2-thiol has been conducted. Despite targeted searches for its characterization, no publicly available experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this specific molecule could be located.

The scientific literature and chemical databases reviewed contain information on related compounds, such as other derivatives of 6-fluoroquinoline or quinoline-2-thiol with different substitution patterns. However, the specific combination of a fluorine atom at the 6-position and a thiol group at the 2-position of the quinoline ring system has not been characterized spectroscopically in the available resources.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and the requested visualizations for this compound at this time. The core requirement of presenting and analyzing its spectroscopic data cannot be fulfilled due to the absence of this primary information in the public domain.

For researchers, scientists, and drug development professionals interested in this particular molecule, the synthesis and subsequent spectroscopic characterization would be a necessary first step to enable further study and application. This would involve standard analytical techniques such as those requested:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy to identify characteristic functional groups.

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

A general workflow for the characterization of a novel synthesized compound like this compound is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 6-Fluoroquinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoroquinoline-2-thiol, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on the solubility of this specific molecule, this document focuses on providing a robust framework for its experimental determination. The methodologies outlined are based on established protocols for poorly soluble compounds and are intended to guide researchers in generating reliable and reproducible solubility data.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. In drug development, poor aqueous solubility can be a major obstacle, leading to low bioavailability and therapeutic efficacy. Solubility is typically determined as either kinetic or thermodynamic. Kinetic solubility refers to the concentration of a compound that rapidly precipitates from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility represents the equilibrium concentration of the compound in a saturated solution with an excess of solid material.[1] The latter is the true measure of solubility and is the focus of the experimental protocols described herein.

Data Presentation

Table 1: Experimental Solubility of this compound

| Solvent/Medium | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | Shake-Flask | |||

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Shake-Flask | |||

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Shake-Flask | |||

| Water | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Dichloromethane (DCM) | 25 | Shake-Flask | |||

| Acetonitrile (ACN) | 25 | Shake-Flask |

Experimental Protocols

The gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method .[2] This method is recommended for its simplicity and its ability to achieve true thermodynamic equilibrium.[2]

Saturation Shake-Flask (SSF) Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., PBS pH 7.4, Water, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[2]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation. The centrifugation time and speed can influence the results and should be optimized.[2]

-

Sample Collection: Carefully collect an aliquot of the supernatant. For accurate results, it is advisable to filter the supernatant using a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition to ensure the reliability of the results.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the Saturation Shake-Flask method.

Caption: Experimental workflow for the Saturation Shake-Flask solubility determination method.

References

Potential Applications of 6-Fluoroquinoline-2-thiol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antimalarial agents.[1][2][3] The introduction of a fluorine atom at the C-6 position, a common feature in fluoroquinolone antibiotics, often enhances biological activity.[4] Furthermore, the incorporation of a thiol group at the C-2 position introduces a reactive handle for further derivatization and can contribute to unique pharmacological properties. This technical guide explores the potential applications of 6-Fluoroquinoline-2-thiol in medicinal chemistry, drawing upon existing literature for structurally related quinoline-2-thiol and fluoroquinolone derivatives to infer its therapeutic promise. While direct studies on this compound are limited, the analysis of analogous compounds provides a strong rationale for its investigation as a versatile scaffold for drug discovery.

Synthesis of this compound

Proposed Experimental Protocol:

A potential synthesis of this compound could be adapted from the synthesis of quinoline-2-thione from 2-chloroquinoline.[5]

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline This intermediate can be synthesized from 4-fluoroaniline through a Skraup reaction to form 6-fluoroquinoline, followed by chlorination.

Step 2: Synthesis of this compound A mixture of 2-chloro-6-fluoroquinoline and thiourea in a suitable solvent, such as ethanol, would be refluxed. The resulting intermediate, a carbamimidothioate hydrochloride, is then treated with a base, like sodium hydroxide, followed by acidification to yield the final product, this compound.[5]

Caption: Proposed mechanism of anticancer action via Topoisomerase II inhibition.

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. [4]Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. [7]The presence of a fluorine atom at the C-6 position is a hallmark of this class and is crucial for their potent antibacterial activity. [4]Derivatives of quinoline-2-one have shown significant activity against multidrug-resistant Gram-positive bacteria, including MRSA. [8] Quantitative Data from Related Quinolone and Fluoroquinolone Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [8] |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | [8] |

| Quinoline-2-one derivative (6l) | MRSA | 1.50 | [8] |

| Fluoroquinolone-benzothiazole (4b) | S. aureus | 5 | [9] |

| Fluoroquinolone-benzothiazole (4l) | S. aureus | 5 | [9] |

| Fluoroquinolone-benzothiazole (4d) | B. subtilis | 15 | [9] |

Experimental Workflow for Antibacterial Screening

Caption: A typical workflow for evaluating the antibacterial activity of new compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key assays mentioned in this guide.

Anticancer Activity: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with appropriate broth medium.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in the same broth.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on related quinoline and fluoroquinolone derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The presence of the 6-fluoro substituent is known to enhance biological activity, and the 2-thiol group offers a site for further chemical modification to optimize potency and selectivity.

Future research should focus on:

-

Optimized Synthesis: Developing and optimizing a reliable synthetic route for this compound and its derivatives.

-

In-depth Biological Evaluation: Screening a library of this compound derivatives against a wide range of cancer cell lines and bacterial strains to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand the relationship between its chemical features and biological activity, guiding the design of more effective therapeutic agents.

The exploration of this compound and its analogs represents a promising avenue for the discovery of novel anticancer and antibacterial drugs with potentially improved efficacy and resistance profiles.

References

- 1. news-medical.net [news-medical.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 6-Fluoroquinoline-2-thiol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step synthesis protocol for 6-Fluoroquinoline-2-thiol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 6-fluoroquinolin-2(1H)-one, via a Knorr quinoline synthesis, followed by a thionation reaction using Lawesson's reagent to yield the final product. This document outlines the necessary reagents, optimal reaction conditions, and purification methods, and includes a quantitative summary of expected yields and characterization data. A graphical representation of the synthetic workflow is also provided to facilitate experimental planning and execution.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The incorporation of a fluorine atom and a thiol group can significantly modulate the physicochemical and biological properties of the quinoline scaffold, making this compound a compound of interest for the development of novel therapeutics. This protocol details a reliable and reproducible method for its laboratory-scale synthesis.

Data Presentation

| Step | Compound Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 3-(4-Fluoroanilino)but-2-enoate | 4-Fluoroaniline | Ethyl acetoacetate, Acetic acid | Ethanol | 4 | Reflux | ~85 |

| 2 | 6-Fluoroquinolin-2(1H)-one | 3-(4-Fluoroanilino)but-2-enoate | Polyphosphoric acid | - | 1.5 | 140 | ~70 |

| 3 | This compound | 6-Fluoroquinolin-2(1H)-one | Lawesson's Reagent | Toluene | 4 | Reflux | ~80 |

Experimental Protocols

Step 1: Synthesis of 3-(4-Fluoroanilino)but-2-enoate

-

To a solution of 4-fluoroaniline (1.11 g, 10 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol) and a catalytic amount of acetic acid (0.1 mL).

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to afford pure 3-(4-fluoroanilino)but-2-enoate.

Step 2: Synthesis of 6-Fluoroquinolin-2(1H)-one

-

Add 3-(4-fluoroanilino)but-2-enoate (2.23 g, 10 mmol) to polyphosphoric acid (20 g).

-

Heat the mixture to 140 °C with stirring for 1.5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to approximately 80 °C and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6-fluoroquinolin-2(1H)-one.

Step 3: Synthesis of this compound

-

To a solution of 6-fluoroquinolin-2(1H)-one (1.63 g, 10 mmol) in anhydrous toluene (30 mL), add Lawesson's reagent (2.22 g, 5.5 mmol).

-

Reflux the reaction mixture for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step method, commencing with a Knorr quinoline synthesis followed by thionation, is a reliable route for obtaining this valuable compound for research and development purposes. The clear presentation of data, detailed experimental procedures, and visual workflow are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Application Note: Purification of 6-Fluoroquinoline-2-thiol by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 6-Fluoroquinoline-2-thiol via recrystallization. This method is designed to enhance the purity of the compound, a crucial step for its application in research and drug development, where high purity is often a prerequisite for reliable experimental results and downstream applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this compound can result in impurities that may interfere with biological assays or material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4] This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent.[5][6]

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the solvent. Ethanol is often a suitable solvent for the recrystallization of many organic compounds, including those with polar functional groups.[7][8] However, solvent screening is recommended to identify the optimal solvent for maximum yield and purity.

Materials and Equipment:

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection (Preliminary Step):

-

Place a small amount (10-20 mg) of crude this compound into a test tube.

-

Add a few drops of the test solvent (e.g., ethanol) at room temperature and observe the solubility. The compound should be sparingly soluble.

-

Gently heat the test tube. The compound should completely dissolve.

-

Allow the solution to cool to room temperature and then in an ice bath. A significant amount of crystalline precipitate should form.

-

Repeat with other solvents (e.g., methanol, acetone, ethyl acetate, toluene) to determine the most suitable one.

-

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.[6]

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

-

Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handle quinoline derivatives with care as they may be harmful.[11]

-

Keep away from sources of ignition when using flammable solvents like ethanol.

Data Presentation

The following table should be used to record the experimental data for the purification of this compound.

| Parameter | Value |

| Mass of Crude this compound (g) | |

| Recrystallization Solvent(s) Used | |

| Volume of Solvent Used (mL) | |

| Mass of Purified this compound (g) | |

| Percent Recovery (%) | |

| Melting Point of Crude Product (°C) | |

| Melting Point of Purified Product (°C) | |

| Appearance of Purified Product |

Calculation of Percent Recovery:

Percent Recovery (%) = (Mass of Purified Product / Mass of Crude Product) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: Workflow for the purification of this compound by recrystallization.

References

- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 2. Recrystallization [sites.pitt.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. edu.rsc.org [edu.rsc.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. aksci.com [aksci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. combi-blocks.com [combi-blocks.com]

Application Notes and Protocols for 6-Fluoroquinoline-2-thiol Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of 6-Fluoroquinoline-2-thiol, a key intermediate in the development of novel therapeutic agents. The methodologies outlined are based on established principles of quinoline chemistry and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The introduction of a fluorine atom at the 6-position and a thiol group at the 2-position of the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity. This compound exists in a tautomeric equilibrium with 6-fluoroquinoline-2(1H)-thione.[1] This thiol moiety provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of diverse compound libraries for drug screening.

Synthesis of this compound

A common and effective method for the synthesis of quinoline-2-thiols is the nucleophilic substitution of a 2-chloroquinoline precursor with a sulfur nucleophile. This protocol outlines a two-step process starting from the commercially available 6-fluoroquinoline.

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline

The first step involves the conversion of 6-fluoroquinolin-2(1H)-one to 2-chloro-6-fluoroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 2: Synthesis of this compound

The second step is the reaction of 2-chloro-6-fluoroquinoline with a thiolating agent, such as sodium hydrosulfide (NaSH) or thiourea. The use of thiourea followed by hydrolysis is often preferred to avoid the formation of sulfide byproducts.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Fluoroquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Part A: Synthesis of 2-Chloro-6-fluoroquinoline

-

In a round-bottom flask, suspend 6-fluoroquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).

-

Heat the mixture to reflux (approximately 105 °C) and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-fluoroquinoline.

Part B: Synthesis of this compound

-

In a round-bottom flask, dissolve 2-chloro-6-fluoroquinoline (1.0 eq) and thiourea (1.2 eq) in ethanol (20 mL).

-

Heat the mixture to reflux and stir for 4 hours.

-

Monitor the formation of the isothiouronium salt intermediate by TLC.

-

After the reaction is complete, add a solution of sodium hydroxide (2.5 eq) in water (10 mL).

-

Continue to reflux for an additional 2 hours to hydrolyze the intermediate.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation: Synthesis Yields

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | 2-Chloro-6-fluoroquinoline | 6-Fluoroquinolin-2(1H)-one | POCl₃ | - | 3 | ~85 |

| 2 | This compound | 2-Chloro-6-fluoroquinoline | Thiourea, NaOH | Ethanol | 6 | ~75 |

Note: Yields are approximate and can vary based on experimental conditions.

Reactions of this compound

The thiol group of this compound is a potent nucleophile and can readily undergo various reactions, most notably S-alkylation, to introduce a wide range of substituents.[4][5][6] This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: S-Alkylation of this compound

This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (10 mL).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the S-alkylated derivative.

Data Presentation: S-Alkylation Reaction

| Substrate | Alkylating Agent | Product | Base | Solvent | Time (h) | Yield (%) |

| This compound | Methyl Iodide | 6-Fluoro-2-(methylthio)quinoline | K₂CO₃ | DMF | 2 | >90 |

| This compound | Benzyl Bromide | 2-(Benzylthio)-6-fluoroquinoline | K₂CO₃ | DMF | 3 | >85 |

Note: Yields are approximate and can vary based on the specific alkyl halide and reaction conditions.

Visualizations

Experimental Workflow for the Synthesis of this compound Derivatives

Caption: Workflow for synthesis and S-alkylation.

Logical Relationship of Key Components

Caption: Key structural features and their roles.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chemical modifications of peptide sequences via S-alkylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 6-Fluoroquinoline-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Fluoroquinoline-2-thiol is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to fluoroquinolone antibiotics and the presence of a reactive thiol group. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple pharmaceutical formulations. The protocol relies on the intrinsic UV absorbance of the quinoline ring.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 330 nm (monitor both for specificity).

-

Injection Volume: 10 µL.

-

Run Time: 15 minutes.

2. Reagent and Standard Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (for a hypothetical tablet formulation):

-

Weigh and finely powder 20 tablets.

-

Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Robustness | Robust |

Experimental Workflow Diagram

Caption: Workflow for HPLC quantification of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 180.0 -> Product ion (Q3) m/z 147.0 (hypothetical fragmentation).

-

Internal Standard (e.g., a stable isotope-labeled analog): To be determined based on availability.

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

3. Reagent and Standard Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions in 50:50 methanol:water to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

4. Sample Preparation (for plasma):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95.7% - 104.5% |

| Precision (% RSD) | < 5.0% |

| Matrix Effect | Minimal |

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS quantification in plasma.

Considerations for Thiol Group Reactivity

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides. This can impact the accuracy of quantification. To mitigate this, the following steps are recommended:

-

Sample Handling: Process samples quickly and at low temperatures.

-

Antioxidants: Consider the addition of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during sample preparation to maintain the thiol in its reduced state, if the analysis of the free thiol is the primary objective.

-

Derivatization: For specific quantification of the thiol, derivatization with a thiol-reactive reagent such as N-ethylmaleimide (NEM) can be employed to form a stable adduct prior to analysis. This is particularly useful for methods where the thiol itself is not stable.

Logical Relationship Diagram for Thiol Stability

Caption: Strategies to address the oxidative instability of the thiol group.

Application Notes and Protocols for the Functionalization of 6-Fluoroquinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 6-fluoroquinoline-2-thiol, a versatile building block in medicinal chemistry. The thiol group at the 2-position of the 6-fluoroquinoline scaffold offers a reactive handle for various chemical modifications, including S-alkylation, S-acylation, and disulfide bond formation. These transformations allow for the synthesis of a diverse range of derivatives with potential applications in drug discovery and development, particularly in the area of fluoroquinolone antibiotics and related therapeutic agents.

Introduction

6-Fluoroquinolones are a clinically important class of antibiotics.[1] The functionalization of the quinoline core is a key strategy for the development of new analogs with improved potency, expanded spectrum of activity, and reduced susceptibility to resistance mechanisms. The thiol group of this compound is a highly nucleophilic center, readily participating in a variety of reactions to form stable thioether, thioester, and disulfide linkages. These modifications can significantly impact the physicochemical and pharmacological properties of the parent molecule.

Functionalization Protocols

This section outlines detailed experimental procedures for the S-alkylation, S-acylation, and disulfide formation of this compound.

Protocol 1: S-Alkylation to form Thioethers

S-alkylation of this compound with alkyl halides provides a straightforward method for the synthesis of 2-(alkylthio)quinolines. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily displace halides from alkylating agents in an SN2 reaction.[2]

Experimental Protocol:

A general procedure for the S-alkylation of a thiol with an alkyl halide is as follows:

-